N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that features a benzoxazole moiety, a thiadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring . This intermediate is then reacted with a thiadiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts such as FeCl3 and solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzoxazole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with various molecular targets. The benzoxazole moiety can engage in π-π stacking and hydrogen bonding interactions, while the thiadiazole ring can participate in electron transfer processes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid share structural similarities and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as 1,3,4-thiadiazole-2-amine, also show comparable properties.
Uniqueness
N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to the combination of the benzoxazole and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[5-[3-(2-oxo-1,3-benzoxazol-3-yl)propyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-9(19)15-13-17-16-12(22-13)7-4-8-18-10-5-2-3-6-11(10)21-14(18)20/h2-3,5-6H,4,7-8H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKITMWRLKRRHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)CCCN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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